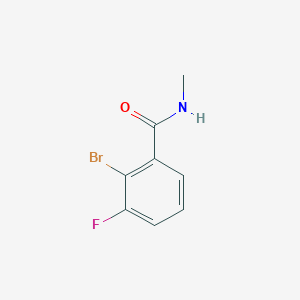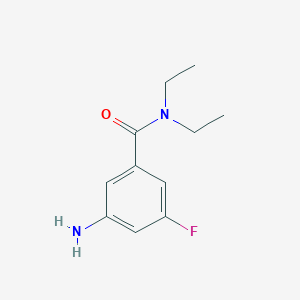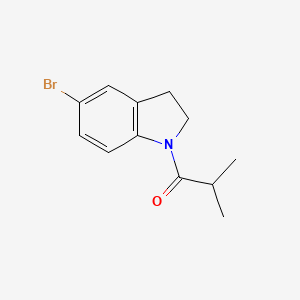
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one
Übersicht
Beschreibung
The compound “1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one” is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a bromine atom at the 5th position and a 2-methylpropan-1-one group at the 1st position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The bromine atom would be attached at the 5th position of this ring, and the 2-methylpropan-1-one group would be attached at the 1st position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the 2-methylpropan-1-one group. The bromine atom could potentially undergo substitution reactions, while the carbonyl group in the 2-methylpropan-1-one moiety could be involved in various reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The carbonyl group in the 2-methylpropan-1-one moiety could influence the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Molecules
Research has focused on the synthesis of complex molecules using "1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one" or related compounds as key intermediates. For instance, Dandu et al. (2007) reported a regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. This synthesis involves palladium-catalyzed Suzuki coupling, highlighting the utility of bromoindol derivatives in creating complex molecular architectures Dandu et al., 2007.
Antimicrobial Activity
Compounds derived from "1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one" have shown promising antimicrobial properties. Mageed et al. (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from this bromoindol derivative, indicating potential pharmaceutical applications due to their significant antibacterial activity Mageed et al., 2021.
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has been used for the synthesis and characterization of polymers with specific functionalities. Ritter et al. (2016) described the synthesis of amino-functionalized (meth)acryl polymers using a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer derived from 1-bromo-2-methylpropan-2-ol. This research demonstrates the compound's utility in creating polymers with potential applications in biotechnology and materials science Ritter et al., 2016.
Eigenschaften
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXFLVIPNTTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



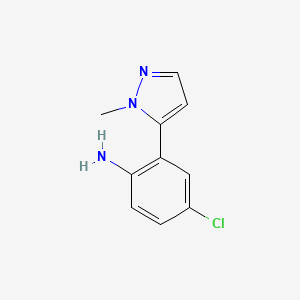
![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
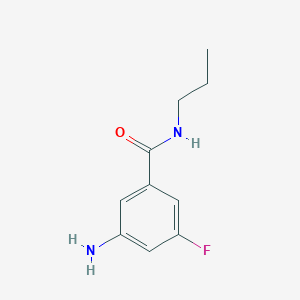
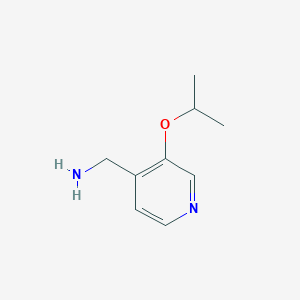
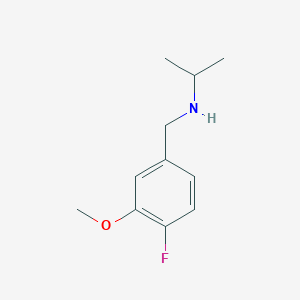


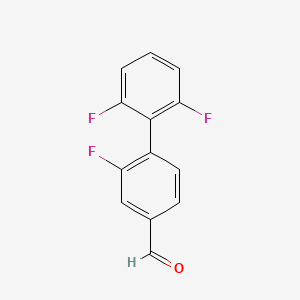
![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
